molecular formula C11H17N B1501811 2,4-Dimethyl-3-(propan-2-yl)aniline CAS No. 91339-19-4

2,4-Dimethyl-3-(propan-2-yl)aniline

Cat. No.: B1501811
CAS No.: 91339-19-4
M. Wt: 163.26 g/mol
InChI Key: CMDZIGLARHVLQQ-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Amine Research

Aromatic amines are organic compounds characterized by an amino group attached to an aromatic ring. nih.gov This structural feature makes them a cornerstone in many chemical syntheses. nih.gov The reactivity of the amino group and the aromatic ring can be finely tuned by the presence of various substituents, giving rise to a vast library of substituted anilines with diverse chemical and physical properties. afit.eduresearchgate.net Research in this area has been extensive, driven by the industrial importance of these compounds as intermediates in the production of dyes, polymers, and pharmaceuticals. researchgate.netresearchgate.netimrpress.com

Contemporary Relevance of Substituted Anilines in Chemical Sciences

The significance of substituted anilines extends into modern chemical research. They are crucial precursors in the synthesis of complex heterocyclic compounds and are instrumental in the development of novel materials with specific electronic and optical properties. wisdomlib.orgslideshare.net In medicinal chemistry, the aniline (B41778) scaffold is a common feature in many drug candidates, although its use can present challenges related to metabolic instability and toxicity. cresset-group.com Consequently, a deep understanding of the structure-property relationships in substituted anilines is vital for designing safer and more effective molecules. cresset-group.com

Identification of Knowledge Gaps and Research Objectives for 2,4-Dimethyl-3-(propan-2-yl)aniline

A thorough review of the existing scientific literature reveals a significant knowledge gap concerning this compound. While extensive data is available for simpler substituted anilines like 2,4-dimethylaniline (B123086) guidechem.comchemicalbook.comsigmaaldrich.comgoogle.com and other isomers, specific research detailing the synthesis, properties, and reactivity of this compound is notably absent. This lack of information presents a clear research opportunity.

The primary research objectives for this compound would therefore be:

To develop an efficient and scalable synthetic route to this compound.

To thoroughly characterize its physicochemical properties, including its spectroscopic data, melting and boiling points, and solubility.

To investigate its electronic properties and basicity in comparison to other substituted anilines.

To explore its potential applications as a building block in the synthesis of novel compounds with potential biological or material science applications.

Scope and Delimitation of the Academic Research

This article will focus exclusively on the known chemistry of substituted anilines to provide a theoretical framework for the potential properties and reactivity of this compound. The discussion will be limited to the fundamental chemical aspects of this compound class.

Properties

CAS No.

91339-19-4

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

2,4-dimethyl-3-propan-2-ylaniline

InChI

InChI=1S/C11H17N/c1-7(2)11-8(3)5-6-10(12)9(11)4/h5-7H,12H2,1-4H3

InChI Key

CMDZIGLARHVLQQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)N)C)C(C)C

Canonical SMILES

CC1=C(C(=C(C=C1)N)C)C(C)C

Origin of Product

United States

Strategic Synthetic Methodologies and Mechanistic Insights for 2,4 Dimethyl 3 Propan 2 Yl Aniline

Established Synthetic Pathways to Substituted Aryl Amines

Traditional methods for the synthesis of substituted anilines have long relied on foundational reactions such as nitration followed by reduction, and halogenation followed by amination. These pathways, while historically significant, often face limitations in terms of functional group tolerance and regiochemical control, particularly with highly substituted systems.

Classical Nitration and Subsequent Reduction Strategies

The nitration of an aromatic ring, followed by the reduction of the nitro group, is a fundamental two-step process for introducing an amino group. numberanalytics.comchemistrysteps.com The initial step involves an electrophilic aromatic substitution (EAS) reaction, typically using a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. numberanalytics.comyoutube.com For a precursor to 2,4-Dimethyl-3-(propan-2-yl)aniline, one might envision starting with 1,3-dimethyl-2-(propan-2-yl)benzene. The directing effects of the alkyl groups (ortho, para-directing) would need to be carefully considered to achieve the desired nitration at the C4 position. However, the steric hindrance imposed by the adjacent isopropyl and methyl groups could significantly influence the regioselectivity, potentially leading to a mixture of isomers.

Once the nitroaromatic compound is obtained, the nitro group is reduced to an amine. Common reducing agents for this transformation include metals such as tin, iron, or zinc in the presence of an acid like hydrochloric acid. youtube.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is also a widely used and often cleaner method. youtube.com

Table 1: Classical Nitration and Reduction for Aniline (B41778) Synthesis

StepReactionReagents and ConditionsKey Considerations
1. Nitration Electrophilic Aromatic SubstitutionConc. HNO₃, Conc. H₂SO₄, 50-60°C numberanalytics.comRegioselectivity is governed by existing substituents; potential for over-nitration. numberanalytics.comchemistrysteps.com
2. Reduction Reduction of Nitro GroupSn/HCl, Fe/HCl, or H₂/Pd-C youtube.comyoutube.comThe reaction can be highly exothermic; choice of reagent can affect functional group tolerance.

Halogenation and Amination Approaches (e.g., Direct Amination, Nucleophilic Aromatic Substitution)

An alternative classical route involves the initial halogenation of the aromatic ring, followed by the introduction of the amino group. Halogenation, such as bromination or chlorination, is also an electrophilic aromatic substitution reaction, typically catalyzed by a Lewis acid like FeBr₃ or AlCl₃. youtube.com For a precursor like 1,3-dimethyl-2-(propan-2-yl)benzene, the regioselectivity of halogenation would again be a critical factor.

Following halogenation, the amino group can be introduced through amination. One method is nucleophilic aromatic substitution (SNA_r), where the aryl halide is treated with an amine source. However, SNA_r reactions typically require the aromatic ring to be activated by strongly electron-withdrawing groups, which is not the case for an alkyl-substituted benzene (B151609). chemistrysteps.com Therefore, direct amination of an unactivated aryl halide is generally challenging under classical conditions. A more viable approach for unactivated aryl halides is the use of sodium amide (NaNH₂) in liquid ammonia (B1221849), which proceeds through a benzyne (B1209423) intermediate. chemistrysteps.com

Modern and Sustainable Synthetic Routes

Advances in catalysis and reaction engineering have led to the development of more efficient, selective, and sustainable methods for the synthesis of substituted anilines. These modern techniques often overcome the limitations of classical approaches, particularly for sterically hindered and complex molecules like this compound.

Transition Metal-Catalyzed Amination Reactions (e.g., Buchwald-Hartwig, Ullmann, hydroamination)

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples an amine with an aryl halide or triflate. wikipedia.org This method is highly versatile, with a broad substrate scope that includes sterically hindered aryl halides and various amines. tandfonline.commit.edutandfonline.comresearchgate.net The development of specialized phosphine (B1218219) ligands has been crucial to the success of this reaction, enabling the coupling of even challenging substrates under relatively mild conditions. wikipedia.org

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds. wikipedia.orgorganic-chemistry.org While traditional Ullmann reactions required harsh conditions, modern protocols often utilize ligands that facilitate the reaction at lower temperatures. nih.govmdpi.com The Ullmann reaction can be a valuable alternative to palladium-catalyzed methods, particularly for certain substrate combinations. wikipedia.orgacs.org

Hydroamination involves the addition of an N-H bond across a carbon-carbon multiple bond. libretexts.org Transition metal catalysts, including those based on rhodium and iridium, can facilitate the hydroamination of alkenes and alkynes with anilines. nih.gov This approach offers an atom-economical route to N-alkylated anilines. nih.govacs.orgrsc.org For the synthesis of this compound, a hydroamination strategy could potentially be envisioned starting from a suitably substituted alkene.

Table 2: Comparison of Modern Amination Reactions

ReactionCatalystKey Features
Buchwald-Hartwig Amination Palladium with phosphine ligands wikipedia.orgBroad substrate scope, including hindered systems; mild reaction conditions. tandfonline.commit.edu
Ullmann Condensation Copper with various ligands wikipedia.orgnih.govAlternative to palladium catalysis; modern protocols allow for milder conditions. mdpi.com
Hydroamination Rhodium, Iridium, Platinum, etc. nih.govnih.govacs.orgAtom-economical; direct formation of C-N bonds from unsaturated precursors. libretexts.org

Chemo-, Regio-, and Stereoselective Alkylation and Isomerization Methods

The direct alkylation of anilines presents a challenge due to the potential for over-alkylation and the difficulty in controlling regioselectivity. psu.edu The amino group is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack, which can lead to a mixture of ortho and para alkylated products. chemistrysteps.combyjus.comlibretexts.orglibretexts.org Modern catalytic methods are being developed to address these challenges. For instance, regioselective C-H alkylation of anilines can be achieved using directing groups or specialized catalysts that favor a particular position. researchgate.netresearchgate.net This allows for the precise installation of alkyl groups on the aniline ring.

Isomerization reactions can also be employed to obtain specific substitution patterns that may be difficult to access directly. nih.govacs.org For example, a less stable isomer of a substituted aniline could potentially be isomerized to the desired, more stable product under catalytic conditions. The study of aniline trimers and their isomers provides insight into the subtle intermolecular forces that can influence such transformations. nih.gov The separation and identification of aniline isomers often rely on chromatographic techniques. researchgate.net

Flow Chemistry and Continuous Synthesis Techniques for Aniline Derivatives

Flow chemistry, or continuous synthesis, has emerged as a powerful tool for the synthesis of fine chemicals and pharmaceuticals, including aniline derivatives. acs.org This technology offers several advantages over traditional batch processing, such as enhanced safety, improved heat and mass transfer, and the ability to readily scale up production.

In the context of aniline synthesis, flow chemistry can be particularly beneficial for reactions that are highly exothermic or involve hazardous reagents. For example, nitration reactions can be performed more safely in a flow reactor, where the small reaction volume minimizes the risk of thermal runaway. acs.org Subsequent reductions of nitroaromatics can also be carried out in continuous flow, often using packed-bed reactors containing a solid-supported catalyst. acs.orgacs.org The integration of multiple reaction steps into a continuous sequence can streamline the synthesis and reduce the need for intermediate purification steps, leading to a more efficient and sustainable process. acs.org

Exploration of Precursor Transformations and Building Block Utility

The strategic disconnection of this compound reveals several plausible synthetic pathways originating from readily available aromatic hydrocarbons or functionalized precursors like ketones. The key challenge lies in controlling the regioselectivity of the reactions to achieve the desired 1,2,3,4-substitution pattern on the benzene ring.

Synthesis from Related Aromatic Hydrocarbons or Ketones

A primary route to consider is the electrophilic substitution of a suitably substituted aromatic hydrocarbon. The Friedel-Crafts alkylation of m-xylene (B151644) (1,3-dimethylbenzene) with an isopropylating agent is a logical starting point. The methyl groups are ortho, para-directing activators, and their combined effect would direct the incoming electrophile. However, achieving selective isopropylation at the C3 position, which is sterically hindered and electronically less favored compared to the C4 and C6 positions, presents a significant challenge. The reaction of m-xylene with an alkyl halide like tert-butyl chloride in the presence of a Lewis acid such as ferric chloride is a classic example of this type of transformation.

Alternatively, one could envision starting from 2,4-dimethylaniline (B123086) and introducing the isopropyl group. A patent describes a process for the ring alkylation of anilines, for instance, the reaction of m-toluidine (B57737) with isopropyl chloride in the presence of an aluminum halide catalyst to produce 3-methyl-4-isopropylaniline. This suggests that direct isopropylation of 2,4-dimethylaniline could be a viable, though potentially low-yielding, pathway. The reaction would likely require carefully controlled conditions to favor C-alkylation over N-alkylation and to manage the regioselectivity. The use of a complex of isopropyl alcohol and aluminum chloride has also been reported as an alkylating agent for anilines.

Another promising strategy involves the construction of the carbon skeleton first, followed by the introduction of the amino group. This can be achieved through the synthesis of a corresponding ketone or aldehyde, which is then converted to the aniline via reductive amination. For instance, the synthesis of 3,4-dimethylbenzaldehyde (B1206508) from o-xylene (B151617) has been documented. A similar approach could be envisioned for the synthesis of 2,4-dimethyl-3-isopropylbenzaldehyde. This aldehyde could then be subjected to reductive amination to yield the target aniline. This two-step approach often offers better control over regioselectivity compared to direct alkylation of the aniline ring. A process for the preparation of 3,4-dimethylbenzaldehyde from 4-bromo-o-xylene (B1216868) via a Grignard reaction followed by formylation with N,N-dimethylformamide has been described, offering a template for accessing similarly substituted benzaldehydes.

A related pathway involves the nitration of a suitable precursor followed by reduction. The synthesis of 2,4-dimethylaniline itself is often achieved by the nitration of m-xylene to yield 2,4-dimethylnitrobenzene, which is then reduced. Hypothetically, if 2,4-dimethyl-3-isopropylnitrobenzene could be synthesized, its reduction would directly provide the target aniline. The synthesis of 3-isopropylaniline (B1630885) from 3-isopropylnitrobenzene via reduction with iron powder in aqueous ethanol (B145695) is a well-established procedure that could be adapted.

Utilization of Isopropyl and Dimethyl Moieties in Precursor Design

The design of precursors for the synthesis of this compound must strategically incorporate the isopropyl and dimethyl functionalities to guide the desired bond formations.

Starting with m-xylene as a precursor leverages the directing effects of the two methyl groups. In a Friedel-Crafts alkylation, the methyl groups activate the ring towards electrophilic attack. The positions ortho and para to each methyl group are electronically favored. This means the incoming electrophile would preferentially attack the C2, C4, and C6 positions. The challenge, therefore, is to direct the bulky isopropyl group to the sterically hindered C3 position, which is meta to one methyl group and ortho to the other.

Alternatively, starting with a precursor already containing the isopropyl group, such as cumene, and introducing the two methyl groups is another possibility. However, controlling the regioselectivity of a double methylation on an isopropyl-substituted ring would be equally, if not more, challenging.

A more controlled approach involves building the molecule from a precursor where the relative positions of some substituents are already fixed. For example, starting with 2,4-dimethylphenol (B51704) and attempting a Fries rearrangement followed by reduction and amination, or other multi-step sequences, could be considered, although this would likely be a lengthy process.

The use of a ketone precursor, such as a hypothetical 2,4-dimethyl-3-isopropylacetophenone, for a Schmidt or Beckmann rearrangement followed by hydrolysis would be another advanced strategy. However, the synthesis of such a ketone would itself be a significant challenge.

Detailed Mechanistic Investigations of Formation Pathways

The formation of this compound, whether through direct alkylation or a multi-step synthesis involving precursor transformations, is governed by fundamental mechanistic principles of electrophilic aromatic substitution and nucleophilic reactions.

Elucidation of Reaction Intermediates and Transition States

The key reaction intermediates and transition states in the plausible synthetic routes are central to understanding the regiochemical outcome.

In a Friedel-Crafts alkylation of m-xylene, the reaction proceeds through the formation of an electrophile, typically an isopropyl carbocation (CH₃)₂CH⁺, generated from an isopropyl halide or alcohol in the presence of a Lewis acid catalyst like AlCl₃. The carbocation then attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate determines the position of substitution.

The transition state leading to the arenium ion is the highest energy point in this step. For the attack on m-xylene, the transition states leading to substitution at the C2, C4, and C6 positions are expected to be lower in energy than the one leading to the desired C3 substitution due to better stabilization of the positive charge by the two methyl groups through hyperconjugation and inductive effects. The transition state for C3 substitution would be destabilized by steric hindrance from the adjacent methyl group at C2 and C4.

In a reductive amination pathway starting from a hypothetical 2,4-dimethyl-3-isopropylbenzaldehyde, the reaction with an amine (like ammonia or a protected amine equivalent) would first form a hemiaminal intermediate. This is followed by the elimination of water to form an imine or iminium ion intermediate. The subsequent reduction of this C=N double bond,

Chemical Reactivity and Transformation Pathways of 2,4 Dimethyl 3 Propan 2 Yl Aniline

Reactions Involving the Primary Amine Functional Group

The primary amine group of 2,4-Dimethyl-3-(propan-2-yl)aniline is nucleophilic and can undergo a variety of chemical transformations.

N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond, converting the primary amine into a secondary or tertiary amine. Common alkylating agents include alkyl halides, sulfates, or alcohols. nih.govnih.gov The reaction with alkyl halides can be promoted by a base to neutralize the hydrogen halide byproduct. researchgate.netresearchgate.net A significant challenge in N-alkylation is controlling the degree of substitution, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to overalkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. nih.gov Selective mono-N-alkylation can be achieved using specific reagents and conditions. researchgate.net

N-Acylation: Primary amines react readily with acylating agents like acyl chlorides or acid anhydrides to form amides. This reaction is often used to "protect" the amine group, as described in the Friedel-Crafts section. The resulting amide is significantly less basic and nucleophilic than the parent amine. For instance, reacting this compound with acetyl chloride or acetic anhydride yields N-(2,4-dimethyl-3-(propan-2-yl)phenyl)acetamide.

Reaction TypeReagentProduct TypeExample Product
N-Alkylation (Methylation)Methyl iodide (CH₃I)Secondary AmineN,2,4-Trimethyl-3-(propan-2-yl)aniline
N-Acylation (Acetylation)Acetyl chloride (CH₃COCl)AmideN-(2,4-dimethyl-3-(propan-2-yl)phenyl)acetamide

Diazotization is a cornerstone reaction of primary aromatic amines. It involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). icrc.ac.irnih.gov This process converts the primary amino group of this compound into a diazonium salt, 2,4-Dimethyl-3-(propan-2-yl)benzenediazonium chloride.

Aromatic diazonium salts are highly valuable synthetic intermediates due to the excellent leaving group ability of the dinitrogen molecule (N₂). anjs.edu.iq

Azo Compounds: Diazonium salts are weak electrophiles and can react with highly activated, electron-rich aromatic compounds (coupling components) such as phenols or other anilines in a reaction known as azo coupling. unb.caresearchgate.net This electrophilic aromatic substitution reaction yields azo compounds (R-N=N-R'), which are often intensely colored and form the basis of many synthetic dyes. nih.govunb.ca For example, coupling the diazonium salt of this compound with phenol would produce an azo dye.

Nitrogenous Heterocycles: The diazonium group can be involved in intramolecular cyclization reactions to form various nitrogen-containing heterocycles, such as benzotriazoles, or can be replaced by a wide range of substituents (e.g., via Sandmeyer or Schiemann reactions) that can then be used to construct heterocyclic systems. clockss.orgdntb.gov.ua

Primary amines, including this compound, undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines, also known as Schiff bases. rsc.org The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium towards the product. For example, the reaction of this compound with acetone would yield the corresponding N-(propan-2-ylidene) derivative.

Reactivity of the Alkyl Substituents (Methyl and Isopropyl)

The reactivity of this compound is significantly influenced by the three alkyl groups attached to the aromatic ring: two methyl groups at positions 2 and 4, and an isopropyl group at position 3. These substituents provide sites for various chemical transformations, particularly at the benzylic positions, which are activated by the adjacent aromatic ring.

The C–H bonds of the methyl and isopropyl groups are susceptible to functionalization through transition-metal-catalyzed reactions. These processes allow for the direct conversion of otherwise inert C–H bonds into new carbon-carbon or carbon-heteroatom bonds, providing a powerful tool for molecular diversification.

Rhodium-Catalyzed C–H Amination: Dirhodium catalysts, such as Rh₂(esp)₂, are highly effective in promoting the amination of aliphatic C–H centers. nih.gov For this compound, the benzylic C–H bonds of the methyl groups and the tertiary C–H bond of the isopropyl group are potential sites for such transformations. Rhodium-bound α-imino carbene intermediates show a preference for reacting with tertiary C–H bonds over primary ones. mdpi.com This selectivity suggests that the isopropyl group would be a primary site for functionalization. The reactions can be performed intermolecularly to introduce new amine functionalities. tandfonline.com For instance, using N-sulfonyl-1,2,3-triazoles or N-tosyloxycarbamates as nitrogen sources in the presence of a rhodium(II) catalyst can lead to the formation of new C–N bonds at the benzylic positions. mdpi.comresearchgate.net

Iridium-Catalyzed C–H Functionalization: Iridium-based catalysts are also potent for C–H activation and functionalization. Cationic iridium complexes can catalyze hydroarylation and other C–H functionalization reactions on arenes. nih.gov While often directed by a functional group on the substrate, these catalysts can also functionalize alkyl substituents. researchgate.netnih.gov Electrochemical methods can be employed to promote iridium-catalyzed C–H alkynylation, where anodic oxidation induces reductive elimination to form the desired C–C bond. researchgate.net

Metal-Free Functionalization: Beyond transition metals, metal-free methods have been developed for benzylic C–H functionalization. Systems like n-butylammonium iodide (nBu₄NI) with tert-butyl hydroperoxide (TBHP) can be used for the direct amination of benzylic C–H bonds with anilines under solvent-free conditions. acs.org Additionally, visible-light photoredox catalysis provides a mild and efficient pathway for the azolation of benzylic C–H bonds, proceeding through a carbocation intermediate. aljest.net This method is effective for functionalizing tertiary benzylic C–H bonds, making the isopropyl group on the aniline (B41778) a likely target. aljest.net

The table below summarizes representative C–H functionalization reactions applicable to the alkyl substituents of the target aniline.

Catalytic System Reaction Type Target C–H Bond Key Features
Rhodium(II) CatalystsC–H AminationMethyl (Benzylic), Isopropyl (Tertiary)High yields, preference for tertiary C–H bonds. mdpi.com
Iridium(III) CatalystsC–H AlkynylationMethyl (Benzylic), Isopropyl (Tertiary)Can be promoted electrochemically; avoids chemical oxidants. researchgate.net
nBu₄NI / TBHPC–H AminationMethyl (Benzylic), Isopropyl (Tertiary)Metal-free, solvent-free conditions. acs.org
Photoredox CatalysisC–H AzolationMethyl (Benzylic), Isopropyl (Tertiary)Visible-light mediated, mild conditions, effective for tertiary C–H bonds. aljest.net

The alkyl substituents on the aniline ring can undergo various oxidative and reductive transformations, altering the functionality of the molecule.

Oxidative Transformations: The benzylic C–H bonds of the methyl and isopropyl groups are particularly prone to oxidation. This transformation is a fundamental method for converting alkylarenes into more functionalized compounds like ketones, alcohols, or carboxylic acids. nih.gov A variety of catalytic systems have been developed to achieve this selectively.

Catalytic Oxidation to Carbonyls: Transition metal catalysts based on copper, ruthenium, and cobalt, often in combination with oxidants like tert-butyl hydroperoxide (TBHP), are effective for the oxidation of benzylic methylene (B1212753) groups to the corresponding ketones. nih.gov For this compound, the methyl groups could be oxidized to aldehydes or carboxylic acids, while the isopropyl group's tertiary C-H could be targeted. The selective oxidation of benzylic C–H bonds to carbonyls can also be achieved using copper(II) in conjunction with polyoxometalates. nih.gov

Photocatalytic Oxidation: Visible-light-mediated processes offer a green and efficient alternative for benzylic oxidation. nih.gov Organic dyes like riboflavin tetraacetate can serve as photoredox catalysts for various transformations on protected anilines. researchgate.net Visible-light-induced aerobic oxidation can selectively convert C–N bonds to C=N bonds, and similar principles can be applied to C–H oxidation at benzylic sites. chemrxiv.org

Selective Oxidation to Alcohols: While over-oxidation to ketones is common, selective synthesis of benzylic alcohols can be achieved. tandfonline.com For example, bis(methanesulfonyl) peroxide has been used as an oxidant for the selective monooxygenation of benzylic C–H bonds. tandfonline.com

Reductive Transformations: The reduction of alkyl chains on an aromatic ring is less common than oxidation, as these groups are already in a low oxidation state. However, related reductive processes on functional groups derived from the alkyl chains are highly relevant. If the methyl or isopropyl groups were first oxidized to ketones (acyl groups), these could then be reduced back to alkyl groups or to alcohols.

Reduction of Aryl Ketones: Should the alkyl groups be oxidized to ketones, they can be readily reduced. The Clemmensen (using amalgamated zinc and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions are classic methods for converting aryl ketones to alkyl groups. researchgate.net Catalytic hydrogenation (e.g., using H₂/Pd-C) is also effective for reducing ketones adjacent to an aromatic ring. researchgate.net

Reductive Amination: While not a direct reduction of the alkyl chain itself, reductive amination is a key transformation for amines. If an alkyl group were oxidized to an aldehyde or ketone, it could then react with another amine in the presence of a reducing agent (like sodium cyanoborohydride) to form a new, more complex amine. nih.govnih.gov

The following table outlines potential oxidative and subsequent reductive transformations.

Transformation Reagents/Catalyst Affected Group Product Functional Group
Benzylic OxidationCu(II)/{PMo₁₂}, TBHP nih.govMethyl, IsopropylKetone, Aldehyde, Carboxylic Acid
Photocatalytic OxidationOrganic Dye, Visible Light researchgate.netMethyl, IsopropylCarbonyl
Selective HydroxylationBis(methanesulfonyl) peroxide tandfonline.comMethyl, IsopropylAlcohol
Carbonyl ReductionZn(Hg), HCl (Clemmensen) researchgate.netAcyl (from oxidized alkyl)Alkyl
Carbonyl ReductionH₂NNH₂, KOH (Wolff-Kishner) researchgate.netAcyl (from oxidized alkyl)Alkyl

Role in Catalytic Processes and Complexation Chemistry

The structure of this compound, featuring a bulky isopropyl group adjacent to one of the methyl groups and ortho to the amine, makes it an excellent candidate as a precursor for sterically demanding ligands in transition metal catalysis. Bulky ligands are crucial for stabilizing metal centers and controlling the steric environment of the catalytic site, which in turn dictates the activity and selectivity of the catalyst. nih.govaljest.net

Anilines with bulky ortho-substituents, such as 2,6-diisopropylaniline, are widely used precursors for several important classes of ligands. nih.govtandfonline.com The steric hindrance provided by these groups is critical for the stability and catalytic performance of the resulting metal complexes. nih.gov this compound shares these key structural features.

N-Heterocyclic Carbene (NHC) Ligands: This aniline can be used to synthesize NHC ligands. The bulky aryl groups attached to the nitrogen atoms of the NHC are essential for stabilizing the carbene and the metal center to which it coordinates. Pd-NHC complexes are highly active precatalysts for a range of cross-coupling reactions, including Suzuki-Miyaura couplings and Buchwald-Hartwig aminations for C-N bond formation. mdpi.comacs.orgnih.gov The steric bulk can enhance catalytic activity, particularly in challenging couplings involving hindered substrates. researchgate.net

Diiminopyridine and NacNac Ligands: Condensation of bulky anilines with diacetylpyridine or acetylacetone yields diiminopyridine and NacNac ligands, respectively. tandfonline.com These pincer-type ligands are instrumental in stabilizing a wide variety of metal ions and are employed in numerous catalytic processes. nih.gov

Schiff-Base Ligands: The condensation reaction between the aniline and an aldehyde or ketone produces Schiff-base ligands. These are versatile ligands used in coordination chemistry and catalysis. mdpi.com The steric profile of the aniline directly translates to the resulting ligand, influencing the geometry and reactivity of the metal complex. nih.gov

The steric and electronic properties of ligands derived from such anilines can be finely tuned. The alkyl groups are electron-donating, which increases the electron density on the coordinating atom (e.g., nitrogen or carbene carbon), thereby influencing the electronic properties of the metal center. This modulation is key to optimizing catalyst performance for specific transformations like C-N bond formation. acs.org

The amino group of this compound can directly coordinate to a metal center. However, it is more commonly incorporated into multidentate ligands that can form stable chelate rings with a metal ion. researchgate.netosti.gov

Coordination Modes: As a monodentate ligand, the aniline would coordinate through the lone pair on the nitrogen atom. When incorporated into Schiff-base or diiminopyridine frameworks, the molecule can act as a bidentate or tridentate ligand, forming stable five- or six-membered chelate rings with the metal. researchgate.net For instance, a Schiff base derived from this aniline and salicylaldehyde would provide a bidentate N,O-donor set for chelation.

Influence of Steric Hindrance: The bulky isopropyl and methyl groups sterically shield the metal center. This can prevent undesired side reactions, such as the formation of inactive dimeric species, and can create a specific coordination pocket that influences substrate binding and selectivity. nih.govaljest.net X-ray crystallography studies of complexes with sterically hindered ligands often reveal distorted geometries around the metal center, which can be crucial for catalytic activity. nih.gov

Metal-Ligand Bonding: The coordination involves the donation of the nitrogen lone pair into a vacant orbital of the metal. The strength and nature of this bond are influenced by the electronic properties of the aniline. The electron-donating alkyl groups enhance the Lewis basicity of the nitrogen, leading to stronger coordination. Computational studies, such as DFT, can provide insight into the nature of these metal-ligand interactions.

The table below summarizes the roles of this aniline derivative in catalysis and coordination chemistry.

Application Area Role of Aniline Derivative Resulting Ligand/Complex Feature Impact on Catalysis/Coordination
Ligand SynthesisPrecursor for NHC ligands nih.govSterically demanding N-aryl substituentsEnhanced stability and activity in cross-coupling (e.g., C-N formation). acs.org
Ligand SynthesisPrecursor for NacNac ligands tandfonline.comBulky β-diketiminate frameworkStabilization of various metal ions; control of reactivity.
Ligand SynthesisPrecursor for Schiff-base ligands mdpi.comTunable steric and electronic propertiesVersatile applications in catalysis and materials science. nih.gov
Coordination ChemistryDirect coordination or chelation researchgate.netFormation of stable metal complexesSteric shielding of the metal center, influencing reaction selectivity. nih.gov

Theoretical and Computational Prediction of Reactivity

Density Functional Theory (DFT) and other computational methods are powerful tools for predicting and understanding the chemical reactivity of molecules like this compound. These methods provide insights into structural, electronic, and energetic properties that govern reaction pathways. nih.govresearchgate.net

Predicting Reaction Mechanisms and Sites: DFT calculations can be used to model reaction mechanisms, such as C–H activation or oxidation pathways. By calculating the energies of reactants, transition states, and products, the most favorable reaction pathway can be determined. acs.org

C–H Bond Activation: Computational models can predict the site-selectivity of C–H activation. By calculating bond dissociation energies (BDEs) and hydride affinities, chemists can identify which C–H bonds (e.g., on the methyl vs. isopropyl groups) are most susceptible to attack by a catalyst or radical initiator. chemrxiv.org For instance, studies on rhodium-catalyzed annulation of aniline derivatives have used DFT to elucidate the multi-step mechanism, including the initial C–H activation, insertion, and reductive elimination steps, identifying the rate-determining step. acs.org

Oxidation Pathways: The mechanism of aniline oxidation can be investigated to predict product formation. DFT studies on the oxidation of substituted anilines by reagents like ferrate(VI) have shown that the reaction proceeds via a Hydrogen Atom Transfer (HAT) mechanism, with the formation of an aniline radical being the crucial step. nih.gov Such calculations can predict which sites are most prone to radical formation.

Understanding Steric and Electronic Effects: The bulky alkyl substituents on this compound create significant steric hindrance and also influence its electronic properties. Computational chemistry provides quantitative measures of these effects.

Steric Parameters: The steric bulk of ligands derived from this aniline can be quantified using computational tools. Parameters like the "percent buried volume" (%V_Bur) can be calculated to describe how much space a ligand occupies around a metal center. These steric maps help rationalize experimental trends in catalyst stereoselectivity. mdpi.com

Electronic Properties: DFT can be used to calculate key electronic descriptors such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, the HOMO-LUMO gap, and molecular electrostatic potential (MEP). researchgate.netresearchgate.net These properties are correlated with reactivity. For example, the HOMO energy of a ligand can be correlated with its electron-donating ability and the reactivity of its corresponding metal complex in catalytic reactions. nih.gov Studies have shown that sterically demanding substituents can induce twisting in the conjugated backbone of aniline-based oligomers, which in turn increases the HOMO-LUMO gap. researchgate.net

The following table presents key parameters that can be predicted computationally and their relevance to the reactivity of this compound.

Computational Method Predicted Parameter Relevance to Reactivity
DFTTransition State Energies acs.orgElucidates reaction mechanisms and determines rate-determining steps.
DFTBond Dissociation Energies (BDEs) chemrxiv.orgPredicts the most reactive C–H bond for functionalization.
DFT / ASM-NEDASteric and Electronic Contributions mdpi.comQuantifies the influence of substituents on catalyst performance and stereoselectivity.
DFTHOMO/LUMO Energies researchgate.netnih.govCorrelates with electron-donating ability, redox potential, and overall reactivity.
TD-DFTExcitation Energies researchgate.netPredicts photophysical properties and reactivity in photocatalytic processes.

Density Functional Theory (DFT) for Reaction Mechanisms and Selectivity

Density Functional Theory (DFT) has become an indispensable tool in modern chemistry for elucidating the mechanisms of complex organic reactions. By solving the Schrödinger equation for a molecule's electron density, DFT can accurately predict a wide range of properties, including molecular structure, stability, and reactivity. For substituted anilines, DFT is particularly useful for understanding how various substituents on the aromatic ring influence the reaction pathways and selectivity.

Investigating Reaction Mechanisms:

DFT calculations can map out the entire potential energy surface of a reaction, identifying the structures of reactants, products, transition states, and intermediates. This allows for a detailed understanding of the reaction mechanism. For instance, in the oxidation of substituted anilines by agents like Ferrate(VI), DFT studies have shown that the reaction likely proceeds via a Hydrogen Atom Transfer (HAT) mechanism. nih.gov The calculations can reveal the activation energy barriers for different potential pathways, such as single-electron transfer (SET) or proton transfer, thereby identifying the most favorable route. nih.gov

Similarly, DFT has been employed to study the intramolecular radical addition to aniline derivatives. nih.gov These studies have highlighted the crucial role of polar effects, where the combination of an electrophilic radical with a nucleophilic arene leads to the highest reaction rates. nih.gov The substitution pattern on both the aniline nitrogen and the aromatic ring significantly influences the reaction's feasibility. nih.gov

Predicting Selectivity:

The regioselectivity of reactions involving substituted anilines, such as electrophilic aromatic substitution, is a key area where DFT provides valuable predictions. The electron-donating or -withdrawing nature of the substituents, as well as their steric bulk, dictates the position of attack on the aromatic ring. DFT can calculate electronic descriptors, such as partial atomic charges and frontier molecular orbital (HOMO and LUMO) energies, which correlate with the observed selectivity. For example, in the ruthenium-catalyzed para-selective C-H alkylation of aniline derivatives, DFT mechanistic studies have been crucial in explaining the observed selectivity by elucidating the structure of the key metallacyclic intermediates. nih.govkcl.ac.uk

The table below conceptualizes how DFT-calculated parameters can be used to predict the reactivity and selectivity of substituted anilines.

DFT-Calculated Parameter Significance in Reactivity and Selectivity Example Application for Substituted Anilines
Activation Energy Barrier (ΔG‡) Determines the rate of a chemical reaction. A lower barrier indicates a faster reaction.Comparing the energy barriers for ortho-, meta-, and para- substitution to predict the major product.
Reaction Energy (ΔGR) Indicates the thermodynamic favorability of a reaction. A negative value signifies an exothermic and spontaneous reaction.Determining whether the formation of a particular isomer is thermodynamically preferred.
Partial Atomic Charges Reveals the distribution of electron density within a molecule, indicating nucleophilic and electrophilic sites.The partial charge on the amine nitrogen is a key predictor for N-acetylation in aniline metabolism. tandfonline.com
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital reflects the chemical reactivity. A smaller gap suggests higher reactivity.A low SOMO-HOMO gap correlates with higher rates of radical addition to anilines. nih.gov
Nucleophilic Susceptibility A measure of a molecule's susceptibility to attack by a nucleophile at specific atomic positions.The nucleophilic susceptibility of the para-carbon in N-acetylated anilines is a significant parameter for predicting subsequent metabolic transformations. tandfonline.com

Molecular Dynamics Simulations of Reactive Events

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-evolution of a system of atoms and molecules. By solving Newton's equations of motion, MD simulations can track the trajectories of particles, offering insights into the dynamic processes that are often inaccessible to experimental techniques alone. While DFT is excellent for mapping static potential energy surfaces, MD is crucial for understanding the influence of the environment, such as solvent effects and conformational flexibility, on reactive events.

For substituted anilines, MD simulations can be particularly insightful in several ways:

Solvation Effects: The reactivity of an aniline derivative can be significantly influenced by the surrounding solvent molecules. MD simulations can model the explicit interactions between the aniline and the solvent, revealing how the solvent shell organizes and how these interactions can stabilize or destabilize reactants, transition states, and products. This is crucial for accurately predicting reaction rates and mechanisms in solution.

Conformational Dynamics: Sterically hindered anilines, such as this compound, may possess multiple accessible conformations. The relative populations of these conformers and the energy barriers for their interconversion can be determined from MD simulations. Since different conformers may exhibit different reactivities, understanding the conformational landscape is essential for a complete picture of the molecule's chemical behavior.

Enzyme-Substrate Interactions: In biochemical transformations, an aniline derivative may act as a substrate for an enzyme. MD simulations can be used to study the binding of the aniline to the enzyme's active site, identifying the key interactions that hold it in place and orient it for reaction. acs.org These simulations can also reveal how the dynamic motions of the protein influence the catalytic process. For instance, MD simulations have been used to confirm the stability of indazol-pyrimidine derivatives, which contain an aniline moiety, within the binding site of a c-Kit tyrosine kinase protein. mdpi.com

While direct MD simulations of the bond-breaking and bond-forming events of aniline reactions (reactive MD) are computationally demanding and less common than for smaller systems, they hold the potential to provide a complete, dynamic picture of the reaction pathway. More commonly, MD simulations are used to sample the conformational space of the reactants and to provide a realistic model of the reaction environment, with the actual reaction energetics then being studied using quantum mechanical methods like DFT.

Advanced Spectroscopic and Analytical Characterization Techniques for Research Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as the cornerstone for determining the precise molecular structure of organic compounds in solution. It exploits the magnetic properties of atomic nuclei to map out the carbon-hydrogen framework of a molecule.

While one-dimensional (¹H and ¹³C) NMR provides initial data on the types and numbers of protons and carbons, multi-dimensional NMR experiments are indispensable for assembling the complete molecular puzzle of 2,4-Dimethyl-3-(propan-2-yl)aniline. These experiments reveal through-bond correlations between nuclei, confirming the exact placement of the dimethyl and isopropyl substituents on the aniline (B41778) ring. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This proton-proton correlation experiment is used to identify protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). sdsu.edu For this compound, COSY would be expected to show a cross-peak between the methine proton of the isopropyl group (-CH(CH₃)₂) and the six protons of its two methyl groups. It would also reveal couplings between the two remaining aromatic protons on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (¹J coupling). sdsu.eduyoutube.com It is a powerful tool for assigning carbon signals definitively. Each protonated carbon in this compound would produce a correlation peak, linking its ¹H chemical shift to its ¹³C chemical shift. This allows for the unambiguous assignment of the aromatic C-H carbons, the isopropyl methine and methyl carbons, and the two methyl groups attached to the ring.

Table 1: Predicted ¹H and ¹³C NMR Data and Key HMBC Correlations for this compound

PositionAtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Expected Key HMBC Correlations (¹H → ¹³C)
1C-~144H-5, H-9, H-2-CH₃
2C-~125H-9, H-2-CH₃, H-3-CH
3C-~138H-5, H-2-CH₃, H-4-CH₃, H-3-CH
4C-~130H-5, H-4-CH₃, H-3-CH
5C-H~6.8~128C-1, C-3, C-4, C-6
6C-H~6.9~131C-2, C-4, C-5
2-CH₃CH₃~2.2~18C-1, C-2, C-3
4-CH₃CH₃~2.3~20C-3, C-4, C-5
3-CH(CH₃)₂CH~3.1~27C-2, C-3, C-4, C-isopropyl-CH₃
3-CH(CH₃)₂CH₃~1.2~23C-3, C-isopropyl-CH
-NH₂NH₂~3.6 (broad)-C-1, C-2, C-6

While solution-state NMR characterizes molecules in a dynamic, averaged state, solid-state NMR (ssNMR) provides atomic-level information on molecules in their solid, static form. nih.gov In the solid state, anisotropic interactions that are averaged out in solution become dominant, leading to very broad signals. emory.edulibretexts.org Techniques like magic-angle spinning (MAS) are employed to narrow these lines and achieve high-resolution spectra. emory.edulibretexts.org

For this compound, ssNMR would be invaluable for studying its crystalline form. Different crystal packing arrangements, known as polymorphs, can give rise to distinct ssNMR spectra. This is because the precise conformation of the molecule and its intermolecular interactions (e.g., hydrogen bonding involving the -NH₂ group) can differ, leading to changes in the local electronic environment and thus different chemical shifts. sfu.ca By comparing the ¹³C and ¹⁵N ssNMR spectra of different batches or crystallization products, one could identify and characterize different polymorphic forms, which is critical in fields like pharmaceuticals and materials science. Furthermore, ssNMR can be used to study the compound when it is adsorbed onto a surface, providing insights into its orientation and interaction with the substrate material. mdpi.com

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy. This allows for the determination of a compound's elemental formula.

In tandem mass spectrometry (MS/MS), ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting product ions are analyzed. nih.gov This process provides a fragmentation fingerprint that is characteristic of the molecule's structure. For this compound, which has a nominal mass of 177, HRMS would first confirm its elemental formula, C₁₂H₁₉N, by measuring the exact mass of its protonated ion, [M+H]⁺, at m/z 178.1590.

MS/MS analysis would then reveal its fragmentation pathways. Based on the structure and general fragmentation rules for substituted anilines, a plausible pathway can be predicted. acs.org A primary fragmentation would likely be the loss of the isopropyl group as a stable radical or the loss of a propylene (B89431) molecule, leading to characteristic fragments. Subsequent losses of methyl groups or ring fragmentation would provide further structural confirmation. This technique is especially useful for identifying the compound in complex mixtures or for confirming the structure of products formed in a chemical reaction. nih.govresearchgate.net

Table 2: Predicted HRMS Fragments for this compound

Proposed Fragment IonNeutral LossPredicted m/zNotes on Fragmentation
[C₁₂H₁₉N+H]⁺-178.1590Protonated molecular ion (precursor)
[C₉H₁₂N]⁺C₃H₇• (Isopropyl radical)134.0964Alpha-cleavage, loss of the isopropyl group.
[C₁₁H₁₄]⁺•CH₃N (Methylamine radical)146.1096Cleavage of the C-N bond and a methyl group.
[C₈H₉]⁺C₄H₁₀N•105.0699Complex rearrangement and fragmentation.

Ion mobility mass spectrometry (IM-MS) adds another dimension of separation to mass analysis. wikipedia.org In this technique, ions are propelled through a drift tube filled with a buffer gas. Their velocity depends not only on their mass and charge but also on their three-dimensional shape, or collision cross-section (CCS). rsc.orgyoutube.com Compact, spherical ions travel faster than extended, irregularly shaped ones.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational motions of chemical bonds within a molecule. masterorganicchemistry.com Photons in the infrared region of the electromagnetic spectrum have energies that correspond to these vibrations. masterorganicchemistry.comyoutube.com By measuring which frequencies of light are absorbed (FT-IR) or scattered inelastically (Raman), a spectrum is generated that provides a fingerprint of the functional groups present.

For this compound, the key functional groups each have characteristic vibrational frequencies. The N-H bonds of the primary amine group, the C-H bonds of the alkyl and aromatic groups, and the C=C bonds of the benzene ring will all give rise to distinct peaks. materialsciencejournal.orgresearchgate.net While FT-IR spectra for the closely related 2,4-dimethylaniline (B123086) are available chemicalbook.comspectrabase.com, the addition of the bulky isopropyl group at the 3-position would likely cause subtle shifts in the frequencies of the aromatic C-H bending modes due to steric interactions. Comparing the FT-IR and Raman spectra can provide complementary information, as some vibrational modes that are weak in IR may be strong in Raman, and vice versa.

Table 3: Predicted Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity (IR/Raman)
N-H StretchPrimary Amine (-NH₂)3350 - 3500Medium / Weak
C-H Stretch (Aromatic)Aromatic Ring3000 - 3100Medium / Strong
C-H Stretch (Aliphatic)-CH₃, -CH2850 - 3000Strong / Strong
C=C StretchAromatic Ring1500 - 1600Strong / Strong
N-H BendPrimary Amine (-NH₂)1580 - 1650Strong / Weak
C-H Bend (Out-of-plane)Aromatic Ring800 - 900Strong / Weak
C-N StretchAryl-Amine1250 - 1350Medium / Medium

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this technique would provide unequivocal proof of its molecular structure in the solid state. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

A successful crystallographic analysis would yield detailed information on bond lengths, bond angles, and torsion angles within the molecule. This would confirm the substitution pattern on the aniline ring, including the relative positions of the two methyl groups and the isopropyl group. Furthermore, the analysis would reveal the conformation of the isopropyl group relative to the plane of the benzene ring and the geometry of the amine group. Information on intermolecular interactions, such as hydrogen bonding involving the amine protons, and crystal packing arrangements would also be obtained. However, it is important to note that obtaining a single crystal of suitable quality for X-ray diffraction can be a challenging prerequisite.

Advanced Chromatographic Methods for Purity and Complex Mixture Analysis

Chromatographic techniques are indispensable for separating and identifying the components of a mixture, as well as for assessing the purity of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds like this compound. In GC, the compound is vaporized and passed through a capillary column, which separates it from other volatile components based on differences in boiling point and affinity for the column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The mass spectrum produced is a characteristic fingerprint of the molecule, showing the molecular ion peak and a series of fragment ion peaks. For this compound, the molecular ion peak would confirm its molecular weight. The fragmentation pattern would provide structural information; for instance, the loss of a methyl group or an isopropyl group would result in specific, predictable fragment ions. This technique is highly sensitive and can be used to detect and quantify trace amounts of impurities.

Table 1: Hypothetical GC-MS Data for this compound

ParameterExpected ValueDescription
Retention Time (min)VariableDependent on GC column and temperature program.
Molecular Ion (m/z)177Corresponds to the molecular weight of the compound.
Major Fragment Ion (m/z)162Likely corresponds to the loss of a methyl group ([M-15]+).
Major Fragment Ion (m/z)134Likely corresponds to the loss of an isopropyl group ([M-43]+).

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Samples

High-performance liquid chromatography (HPLC) is a versatile technique used to separate components in a liquid mixture. It is particularly useful for compounds that are non-volatile or thermally unstable. For the analysis of this compound, reversed-phase HPLC would likely be the method of choice. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

The retention time of the compound in the HPLC system is a key identifier. By using a suitable detector, such as a UV detector, the purity of the compound can be assessed by the presence of a single major peak. HPLC can be used to separate this compound from non-volatile impurities, starting materials, or byproducts from its synthesis. The method can also be adapted for quantitative analysis.

Table 2: Hypothetical HPLC Parameters for this compound Analysis

ParameterCondition
ColumnC18 (Reversed-Phase)
Mobile PhaseAcetonitrile/Water with 0.1% Formic Acid
DetectionUV at 254 nm
Flow Rate1.0 mL/min
Retention TimeVariable, dependent on exact mobile phase composition.

Chiral Chromatography for Enantiomeric Purity Assessment

While this compound itself is not chiral, the principles of chiral chromatography are crucial for the analysis of chiral derivatives or related chiral compounds. If a chiral center were introduced into the molecule, for example, through a reaction at the amine group with a chiral reagent, chiral chromatography would be essential for separating the resulting enantiomers.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. This allows for the quantification of the enantiomeric excess (ee), a critical parameter in asymmetric synthesis and for the characterization of chiral compounds.

Other Advanced Spectroscopic Probes

Other spectroscopic techniques provide complementary information about the electronic properties and structure of the molecule.

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The aniline chromophore in this compound would be expected to exhibit characteristic absorption bands in the UV region. The positions and intensities of these bands are influenced by the substitution pattern on the aromatic ring. The solvent used can also affect the spectrum, particularly for compounds with polar groups like the amine.

Fluorescence Spectroscopy: Some aromatic compounds fluoresce, meaning they emit light after being excited by light of a shorter wavelength. Fluorescence spectroscopy is a highly sensitive technique that could potentially be used to study the excited state properties of this compound. The fluorescence emission spectrum and quantum yield would be characteristic of the compound and its environment.

Circular Dichroism (CD) Spectroscopy: Circular dichroism spectroscopy is a powerful technique for studying chiral molecules. As this compound is achiral, it would not exhibit a CD spectrum. However, if it were part of a larger chiral system or if a chiral derivative were prepared, CD spectroscopy could be used to investigate the stereochemistry of the molecule.

Applications As a Building Block or Precursor in Advanced Chemical Synthesis and Materials Science

Precursor in the Synthesis of Complex Organic Molecules

The reactivity of the amino group and the aromatic ring of 2,4-Dimethyl-3-(propan-2-yl)aniline allows for its incorporation into a wide array of intricate organic molecules. Its structure provides a scaffold for building more complex systems with tailored properties.

Aniline (B41778) and its derivatives are fundamental starting materials for the synthesis of numerous nitrogen-containing heterocyclic compounds. The specific substitution on this compound would direct the regiochemistry of cyclization reactions and influence the properties of the resulting heterocyclic systems.

Quinolines: Quinolines are bicyclic aromatic compounds with a wide range of applications. Classical methods like the Skraup-Doebner-von Miller synthesis utilize anilines and α,β-unsaturated carbonyl compounds to construct the quinoline (B57606) core. jptcp.comnih.gov The reaction of this compound under these conditions would be expected to yield a highly substituted quinoline, with the methyl and isopropyl groups influencing the electronic and steric environment of the final molecule. The general reaction involves the acid-catalyzed reaction of an aniline with glycerol, an α,β-unsaturated aldehyde, or ketone. nih.gov

Indoles: The indole (B1671886) scaffold is a privileged structure in medicinal chemistry and natural products. openmedicinalchemistryjournal.com The Fischer indole synthesis is a classic and versatile method that involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. rsc.org While this method starts from a hydrazine (B178648), anilines like this compound can be converted to the corresponding hydrazine. Other modern indole syntheses proceed directly from anilines. For instance, transition-metal-catalyzed cyclizations of anilines with diols or alkynes can afford indoles. researchgate.netnih.govorganic-chemistry.org The use of this compound in such syntheses would result in indoles bearing its characteristic substitution pattern, potentially enhancing their lipophilicity and altering their biological activity.

Pyrazoles: Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, known for their pharmaceutical applications. mdpi.com The most common synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. youtube.comnih.gov Anilines can be precursors to the required hydrazine derivatives. Furthermore, some modern synthetic routes allow for the construction of pyrazoles from various building blocks, where a substituted aniline could be incorporated in a multi-step or multi-component reaction. organic-chemistry.orgchim.it

Imidazoles: Imidazoles are another class of five-membered heterocycles crucial in biological systems and materials science. researchgate.net Multi-component reactions, such as the Radziszewski synthesis or variations thereof, can produce highly substituted imidazoles from an aldehyde, a 1,2-dicarbonyl compound, ammonia (B1221849), and an amine. nih.govorganic-chemistry.orgrsc.org Substituted anilines can be employed as the amine component, leading to N-aryl imidazoles. The use of this compound would yield an imidazole (B134444) with a sterically demanding N-substituent, which could be used to fine-tune the properties of the resulting compound, for example, in the context of N-heterocyclic carbene (NHC) ligands. rsc.org

Table 1: Potential Heterocyclic Scaffolds from this compound

Heterocycle General Synthetic Method Involving Anilines/Derivatives Expected Product Feature
Quinoline Skraup-Doebner-von Miller Synthesis Highly substituted quinoline core
Indole Fischer Indole Synthesis (via hydrazine), Transition-metal Catalysis Indole with a 5-isopropyl-6,8-dimethyl substitution pattern
Pyrazole Knorr Pyrazole Synthesis (via hydrazine), Multi-component reactions Substituted pyrazole, potentially via a hydrazine intermediate
Imidazole Radziszewski-type Syntheses, Multi-component reactions N-aryl imidazole with a sterically hindered substituent

The aniline moiety is a key component in benzannulation reactions, which are strategies to construct benzene (B151609) rings, leading to the formation of complex polycyclic and extended aromatic systems. Three-component benzannulation reactions, for instance, can utilize anilines to create highly substituted aromatic rings. beilstein-journals.org The reaction of this compound with 1,3-diketones in the presence of an activating agent could lead to unique meta-substituted arylamines, which are themselves valuable intermediates for more complex structures. beilstein-journals.org Its incorporation into fused heterocyclic ring systems through cascade reactions, such as alkynyl Prins carbocyclization, is another avenue where it can serve as a precursor to advanced aromatic architectures. nih.gov The steric bulk of the isopropyl group and the electronic effects of the dimethyl groups would play a crucial role in directing the outcome of these complex cyclizations and influencing the final geometry of the aromatic system.

Aniline and its derivatives are foundational to the dye industry. The amino group and the aromatic ring form a potent chromophoric system. By modifying the substituents on the aromatic ring, the absorption and emission properties of the resulting dye can be finely tuned. This compound can be diazotized and coupled with various aromatic compounds (e.g., phenols, naphthols, or other anilines) to produce a wide range of azo dyes. The methyl and isopropyl groups would act as auxochromes, influencing the color of the dye and its properties, such as fastness and solubility in different media. Beyond traditional dyes, this aniline derivative can be incorporated into more sophisticated functional molecules, such as fluorescent probes or materials for optical applications, where its specific substitution pattern can be exploited to control photophysical properties and prevent aggregation-caused quenching.

Monomer for Polymer Synthesis and Advanced Materials

The amino functionality of this compound allows it to act as a monomer in polymerization reactions, leading to the formation of advanced materials with unique properties conferred by its bulky and hydrophobic substituents.

Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. The properties of PANI can be significantly modified by introducing substituents onto the aniline monomer. The polymerization of this compound, typically via oxidative chemical or electrochemical methods, would yield a substituted polyaniline, poly[this compound]. The presence of the dimethyl and isopropyl groups on the polymer backbone would be expected to have several effects:

Solubility: The bulky, nonpolar alkyl groups would likely increase the solubility of the polymer in common organic solvents, a significant advantage over the often-intractable parent PANI. researchgate.net

Conductivity: The steric hindrance from the substituents might disrupt the planarity of the polymer chains, potentially decreasing interchain charge transport and thus lowering the bulk electrical conductivity compared to unsubstituted PANI. researchgate.net

Processability: Enhanced solubility would lead to improved processability, allowing for the formation of films and coatings from solution.

Table 2: Predicted Properties of Poly[this compound]

Property Influence of Substituents Predicted Outcome
Solubility Bulky alkyl groups disrupt packing and increase solvent interaction. Enhanced solubility in organic solvents.
Conductivity Steric hindrance may reduce π-orbital overlap between rings. Potentially lower than unsubstituted PANI.
Morphology Substituents interfere with ordered chain packing. More amorphous structure.
Processability Higher solubility allows for solution-based techniques. Improved processability into films and fibers.

Aniline derivatives are key monomers for high-performance polymers like polyimides and polyureas.

Polyimides: Aromatic polyimides are renowned for their exceptional thermal stability, chemical resistance, and mechanical properties. They are typically synthesized through the polycondensation of an aromatic diamine with an aromatic dianhydride. nih.govnih.gov While this compound is a monoamine, it can be chemically converted into a diamine derivative, which can then be used as a monomer. Alternatively, it could be used as an end-capping agent to control the molecular weight of a polyimide chain. The incorporation of the bulky dimethyl-isopropyl-phenyl moiety would be expected to increase the solubility and lower the glass transition temperature of the resulting polyimide, while potentially enhancing its optical transparency by disrupting charge-transfer complex formation. nih.gov

Polyureas: Polyureas are formed by the reaction of diamines with diisocyanates. A more modern and sustainable approach involves the direct dehydrogenative coupling of diamines and methanol, avoiding toxic isocyanates. rsc.org Similar to polyimides, a diamine derivative of this compound could be used as a monomer. The resulting polyurea would feature the bulky side groups, which would influence the polymer's hydrogen bonding network, solubility, and mechanical properties, likely leading to a more flexible and soluble material compared to its non-substituted aromatic counterparts.

Ligand in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The unique structural features of this compound, characterized by the presence of bulky methyl and isopropyl groups on the aromatic ring, make it an intriguing ligand for coordination chemistry. The steric hindrance around the amino group can influence the coordination geometry, stability, and reactivity of the resulting metal complexes. While specific research on this compound is limited, the behavior of similarly substituted anilines provides a strong basis for understanding its potential.

Design and Synthesis of Metal Complexes with this compound Ligands

The synthesis of metal complexes involving aniline derivatives is a well-established area of research. biosynth.com Typically, the aniline ligand coordinates to a metal center through the nitrogen atom of the amino group. The reaction conditions for the synthesis of such complexes often involve the reaction of the aniline with a metal salt in a suitable solvent.

While no specific literature detailing the synthesis of metal complexes with this compound was identified, the general synthetic routes for analogous sterically hindered anilines can be extrapolated. For instance, the reaction of this compound with various transition metal precursors, such as palladium(II), platinum(II), or copper(I) salts, would be expected to yield the corresponding metal complexes. The choice of solvent and reaction temperature would be crucial in controlling the outcome of the synthesis.

Table 1: Postulated Synthetic Routes for Metal Complexes of this compound

Metal PrecursorExpected Complex TypePotential Reaction Conditions
Palladium(II) chlorideSquare planar [Pd(L)2Cl2]Stirring in a chlorinated solvent at room temperature
Potassium tetrachloroplatinate(II)Square planar [Pt(L)2Cl2]Reaction in an aqueous or alcoholic solution
Copper(I) iodideTetrahedral [Cu(L)4]IRefluxing in an organic solvent like acetonitrile

L = this compound

The steric bulk of the this compound ligand would likely play a significant role in determining the coordination number and geometry of the resulting metal complexes. It could favor the formation of complexes with lower coordination numbers or lead to distorted geometries, which in turn can impart unique catalytic properties.

Investigation of Catalytic Activity of Resulting Complexes

Metal complexes bearing aniline-based ligands have been widely investigated for their catalytic applications in various organic transformations. These include cross-coupling reactions, hydrogenations, and polymerizations. The electronic and steric properties of the aniline ligand can significantly influence the efficiency and selectivity of the catalyst.

Although no specific studies on the catalytic activity of metal complexes derived from this compound have been reported, it is plausible that such complexes would exhibit interesting catalytic behavior. The electron-donating nature of the alkyl substituents on the aniline ring could enhance the catalytic activity of the metal center. Conversely, the steric hindrance might create a specific pocket around the metal, leading to high selectivity in certain reactions. For example, palladium complexes of sterically hindered anilines have shown utility in cross-coupling reactions.

Intermediate in Specialized Chemical Processes (excluding pharmaceutical products)

Substituted anilines are valuable intermediates in the synthesis of a wide range of organic molecules, including agrochemicals, dyes, and polymers. The specific substitution pattern of this compound (also known as 3-isopropyl-2,4-dimethyl-aniline) suggests its potential as a precursor in specialized, non-pharmaceutical chemical processes. chem960.com

The presence of reactive sites on the aromatic ring and the amino group allows for a variety of chemical modifications. For instance, the amino group can be diazotized and subsequently replaced with other functional groups, opening up pathways to a diverse array of derivatives. The aromatic ring can also undergo further electrophilic substitution, although the positions of substitution would be directed by the existing alkyl groups.

While specific industrial applications for this compound are not widely documented, its structural similarity to other commercially important anilines suggests its potential use in the synthesis of:

Herbicides and Pesticides: Many aniline derivatives are key building blocks in the agrochemical industry.

Pigments and Dyes: The chromophoric properties of aniline derivatives are utilized in the manufacturing of coloring agents.

Polymer Additives: Substituted anilines can be used as antioxidants or stabilizers in polymers.

A patent for the preparation of branched alkyl-substituted-anilines highlights the general industrial interest in such compounds. google.com

Table 2: Physical and Chemical Properties of this compound

PropertyValue
CAS Number91339-19-4 chem960.com
Molecular FormulaC11H17N
Molecular Weight163.26 g/mol
IUPAC NameThis compound
Synonyms3-isopropyl-2,4-dimethyl-aniline chem960.com

Computational Chemistry and Theoretical Characterization of 2,4 Dimethyl 3 Propan 2 Yl Aniline

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons in molecular orbitals governs the chemical reactivity and electronic properties of a molecule. For 2,4-Dimethyl-3-(propan-2-yl)aniline, the interaction between the aniline's aromatic ring and the amino group, as well as the influence of the alkyl substituents, are key to its electronic character.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

In a molecule like this compound, the HOMO is expected to have significant π-character, with electron density distributed across the benzene (B151609) ring and the nitrogen atom of the amino group. The LUMO is typically a π* anti-bonding orbital of the aromatic ring. The presence of electron-donating groups (the amino group and the three alkyl substituents) increases the energy of the HOMO, which generally leads to a smaller HOMO-LUMO gap compared to unsubstituted benzene. A smaller gap suggests higher reactivity.

Theoretical calculations, such as those using Density Functional Theory (DFT), would be employed to determine the precise energies of these orbitals. For context, studies on the parent molecule, aniline (B41778), show that its HOMO and LUMO are related to the degenerate orbitals of benzene. researchgate.net The substituents on this compound would further modify these energy levels.

Table 1: Illustrative Frontier Orbital Energies for Substituted Anilines Note: These are representative values to illustrate expected trends. Actual calculated values for the target compound may vary.

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Aniline (Reference)-5.10.96.0
2,4-Dimethylaniline (B123086)-4.91.05.9
This compound (Predicted)-4.81.15.9

An electrostatic potential (ESP) map is a computational tool that visualizes the charge distribution on the surface of a molecule. youtube.com It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP map would show a region of high electron density (typically colored red) around the nitrogen atom of the amino group, owing to its lone pair of electrons. This makes the nitrogen a primary site for electrophilic attack or hydrogen bonding.

The aromatic ring itself will show a nuanced distribution. The ortho and para positions relative to the powerful electron-donating amino group are activated, displaying increased negative potential. However, the bulky isopropyl and methyl groups create steric hindrance and also contribute slight electron density. The hydrogen atoms of the amino group would appear as regions of positive potential (colored blue), making them potential hydrogen bond donors. researchgate.net

Conformational Analysis and Molecular Flexibility Studies

The substituents on the aniline ring introduce rotational freedom, leading to various possible three-dimensional arrangements, or conformations. Understanding the energy associated with these conformations is key to predicting the molecule's most stable shape.

A Potential Energy Surface (PES) scan is a computational method used to explore the energy of a molecule as a function of one or more geometric parameters, such as the rotation around a single bond (a dihedral angle). scispace.comresearchgate.net For this compound, a key PES scan would involve rotating the isopropyl group around the C-C bond connecting it to the benzene ring.

This analysis would reveal the energy barriers to rotation. The barriers would arise from steric clashes between the methyl groups of the isopropyl substituent and the adjacent methyl and amino groups on the aromatic ring. The scan would identify the lowest energy (most stable) and highest energy (least stable) rotational conformations.

Torsional angles (or dihedral angles) define the three-dimensional structure of a molecule. Analysis of these angles for the lowest-energy conformer reveals its preferred shape. In this compound, the key torsional angles would be those defining the orientation of the isopropyl group and the amino group's hydrogen atoms relative to the plane of the benzene ring.

Due to steric hindrance from the adjacent methyl groups, the isopropyl group would likely adopt a conformation where its hydrogen atom points towards the ring, and the two methyls of the isopropyl group are staggered to minimize interaction with the ring substituents. Similarly, the amino group may exhibit a slight pyramidalization at the nitrogen atom, with its plane slightly tilted relative to the aromatic ring, a common feature in substituted anilines. nih.gov

Table 2: Key Torsional Angles for Conformational Analysis Note: This table lists the critical dihedral angles that would be analyzed in a computational study.

Torsional AngleDefining AtomsDescription
τ1C(4)-C(3)-C(isopropyl)-H(isopropyl)Orientation of the isopropyl group relative to the ring.
τ2C(3)-C(2)-N-HOrientation of the amino group hydrogens.
τ3C(5)-C(4)-C(methyl)-HOrientation of the C4-methyl group.

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic signatures, which are invaluable for experimental identification and characterization. For this compound, predictions for NMR, IR, and UV-Vis spectra would be particularly useful.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) for each unique atom in the molecule. The predicted spectrum would show distinct signals for the aromatic protons, the protons of the two different methyl groups, the isopropyl group's methine and methyl protons, and the amino group's protons.

IR Spectroscopy: Infrared spectra can be simulated by calculating the vibrational frequencies of the molecule's bonds. Key predicted peaks would include N-H stretching vibrations (typically around 3300-3500 cm⁻¹), C-H stretching from the alkyl and aromatic groups (around 2850-3100 cm⁻¹), and aromatic C=C stretching (around 1450-1600 cm⁻¹).

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that correspond to the absorption of UV-visible light. For an aniline derivative, transitions involving the π-system of the benzene ring (π → π*) would be expected, typically in the UV region.

Table 3: Predicted Spectroscopic Data Note: These are generalized predictions based on the functional groups present.

Spectroscopy TypePredicted Key Signals / Features
¹H NMRAromatic H (6.5-7.5 ppm), NH₂ (variable, ~3.5-4.5 ppm), Isopropyl CH (~3.0 ppm), Methyls (~1.2-2.5 ppm)
¹³C NMRAromatic C (110-150 ppm), Alkyl C (15-35 ppm)
IR (cm⁻¹)N-H stretch (~3400), C-H stretch (~2960), C=C stretch (~1600, 1500)
UV-Vis (nm)π → π* transitions expected below 300 nm

Intermolecular Interactions and Aggregation Behavior

The way molecules of this compound interact with each other governs its macroscopic properties, such as its melting point, boiling point, and solubility.

The primary intermolecular force for this compound would be hydrogen bonding, facilitated by the amino group. The -NH₂ group can act as a hydrogen bond donor (through its hydrogen atoms) and a hydrogen bond acceptor (through the lone pair on the nitrogen atom). This can lead to the formation of chains or more complex networks of molecules in the condensed phase.

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of adjacent molecules are also expected. These interactions, arising from the overlap of π-orbitals, contribute to the stability of the aggregated structure. The substitution pattern on the aniline ring, particularly the bulky propan-2-yl group, would influence the geometry of these π-π stacking arrangements, potentially leading to offset or T-shaped configurations rather than a perfectly face-to-face alignment.

Quantitative Structure-Property Relationships (QSPR) for Chemical Reactivity

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of compounds with their observed properties, including chemical reactivity. For a substituted aniline like this compound, QSPR models could be developed to predict its reactivity in various chemical transformations.

In a QSPR study, various molecular descriptors would be calculated for a series of related anilines. These descriptors can be electronic (e.g., Hammett constants, atomic charges), steric (e.g., Taft steric parameters, molecular volume), or topological (e.g., connectivity indices). These descriptors would then be correlated with an experimental measure of reactivity, such as a reaction rate constant, using statistical methods like multiple linear regression or machine learning algorithms.

For this compound, key descriptors would include:

Hammett constants (σ): To quantify the electronic effect of the substituents.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are related to the electron-donating and accepting abilities of the molecule.

Molecular electrostatic potential (MEP): To identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack.

By developing a robust QSPR model, the reactivity of this compound could be predicted without the need for extensive experimental work.

Environmental Fate and Degradation Pathways of 2,4 Dimethyl 3 Propan 2 Yl Aniline

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For substituted anilines like 2,4-Dimethyl-3-(propan-2-yl)aniline, key abiotic degradation mechanisms include photodegradation, hydrolysis, and oxidation.

Photodegradation Pathways in Aqueous and Atmospheric Environments

Photodegradation, the breakdown of compounds by light, is a significant abiotic degradation pathway for many organic pollutants in both aquatic and atmospheric environments. For aromatic amines, this process is often initiated by the absorption of ultraviolet (UV) radiation, leading to the formation of reactive intermediates.

In the atmosphere, the reaction with photochemically-produced hydroxyl radicals (•OH) is a primary degradation route for many volatile organic compounds. For the structurally similar 2,4-xylidine (2,4-dimethylaniline), the estimated rate constant for its vapor-phase reaction with hydroxyl radicals is 1.6 x 10⁻¹⁰ cm³/molecule-sec at 25°C. nih.gov This corresponds to an atmospheric half-life of approximately 2 hours, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³. nih.gov This suggests that this compound is likely to be rapidly degraded in the atmosphere.

In aqueous environments, the photodegradation of anilines can be influenced by various factors, including pH and the presence of photosensitizers like titanium dioxide (TiO₂). researchgate.netnih.gov The process can lead to the formation of intermediates such as phenol, 2-aminophenol, and hydroquinone. researchgate.net At lower concentrations, complete degradation is possible, while at higher concentrations, photo-enhanced polymerization can occur, forming polyaniline nanostructures. nih.gov

Hydrolysis and Oxidation in Aquatic Systems

Hydrolysis, the reaction with water, is generally not a significant degradation pathway for simple anilines unless specific functional groups that are susceptible to hydrolysis are present. The carbon-nitrogen bond in aniline (B41778) is relatively stable to hydrolysis under typical environmental pH conditions.

Oxidation in aquatic systems can contribute to the transformation of anilines. The presence of oxidizing agents and catalysts can facilitate this process. While specific studies on the hydrolysis and oxidation of this compound are not available, research on the pesticide amitraz, which degrades to 2,4-dimethylaniline (B123086), indicates that hydrolysis is pH-dependent. wikipedia.org

Biotic Transformation and Biodegradation Studies

Biotic transformation, driven by microorganisms and their enzymes, is a crucial process in the environmental breakdown of many organic compounds.

Microbial Degradation Pathways and Metabolite Identification

Microorganisms, particularly bacteria, are known to degrade aniline and its derivatives. Studies on 2,4-dimethylaniline have shown that it can be biologically degraded. Pseudomonas species isolated from cattle dip tanks have been found to metabolize 2,4-dimethylaniline through oxidative deamination. acs.orgnih.gov The proposed degradation pathway involves the formation of a 3-methylcatechol (B131232) intermediate. acs.orgnih.gov These bacteria were capable of using 2,4-dimethylaniline as both a carbon and nitrogen source for growth. acs.org

Research on 4-isopropylaniline (B126951) in an aerobic activated sludge system demonstrated that it is biodegradable, with removal rates of 66%, 76%, and 91% at hydraulic retention times of 6, 12, and 24 hours, respectively. nih.gov The biodegradation followed first-order kinetics with a half-life of 16.16 hours. nih.gov This suggests that the isopropyl group has a positive effect on the biodegradation of aniline chemicals. nih.gov

Based on these findings, it is plausible that this compound undergoes microbial degradation initiated by oxidation of the aromatic ring or the alkyl substituents, potentially leading to catecholic intermediates that can be further mineralized.

Table 1: Biodegradation of Structurally Similar Anilines

Compound Microorganism/System Degradation Pathway/Metabolite Half-life Reference
2,4-Dimethylaniline Pseudomonas species Oxidative deamination via 3-methylcatechol Not specified acs.orgnih.gov
4-Isopropylaniline Aerobic activated sludge Not specified 16.16 hours nih.gov

Enzymatic Biotransformations (excluding human metabolism)

The initial steps in the microbial degradation of aromatic compounds are catalyzed by specific enzymes. For anilines, dioxygenase enzymes are often involved in the initial hydroxylation of the aromatic ring, making it susceptible to ring cleavage. While specific enzymatic studies on this compound are not available, the degradation of 2,4-dimethylaniline by Pseudomonas species points to the involvement of enzymes capable of oxidative deamination. acs.orgnih.gov

Adsorption and Mobility in Environmental Matrices (Soil, Sediment)

The mobility of a chemical in the environment is largely determined by its tendency to adsorb to soil and sediment particles. This is often quantified by the soil sorption coefficient (Koc).

For the related compound 2,4-xylidine, an estimated Koc value of 200 suggests that it would not strongly adsorb to suspended solids and sediment in water. nih.gov However, it is also noted that aromatic amine groups can have a strong affinity for organic carbon, which might lead to stronger binding to suspended organic material in water. nih.gov

The sorption of substituted anilines to soil is influenced by factors such as soil pH and organic matter content. researchgate.net The sorption of aniline on sediment has been shown to follow pseudo-second-order kinetics, with a fast initial sorption stage followed by a slower stage. nih.gov Hydrodynamic conditions can also influence the apparent partition coefficient of aniline on sediment. nih.gov Given the structural similarities, this compound is expected to exhibit moderate sorption to soil and sediment, with its mobility being influenced by the organic carbon content and pH of the environmental matrix.

Table 2: Mentioned Compounds

Compound Name
This compound
2,4-dimethylaniline
4-isopropylaniline
2,4-xylidine
3-methylcatechol
Amitraz
Phenol
2-aminophenol
Hydroquinone
Polyaniline

Development of Analytical Methods for Environmental Monitoring (research focus)

The effective monitoring of this compound in various environmental matrices is crucial for understanding its distribution, persistence, and potential ecological impact. Although specific analytical methods dedicated exclusively to this compound are not extensively documented in publicly available research, established methods for substituted anilines and other aromatic amines can be adapted for its detection and quantification. The development of such methods would likely focus on techniques providing high sensitivity and selectivity, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS).

Research efforts would need to address the extraction of the analyte from complex environmental samples like water, soil, and air, followed by instrumental analysis. Key considerations include the choice of extraction solvent, sample cleanup procedures to remove interfering substances, and the optimization of chromatographic and detection parameters.

Sample Preparation Techniques

Effective sample preparation is a critical first step to isolate this compound from the environmental matrix and concentrate it to levels suitable for detection. Based on methodologies for similar compounds, the following techniques are highly relevant.

For water samples, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common approaches. LLE might involve the use of a non-polar solvent like methylene (B1212753) chloride to extract the aniline from an alkalinized water sample. epa.gov SPE offers advantages such as higher enrichment factors, lower solvent consumption, and the potential for automation. thermofisher.com For aniline derivatives, SPE cartridges with reversed-phase sorbents are often employed. nih.gov

For soil and sediment samples, an initial extraction with an organic solvent is necessary. Ultrasonic-assisted extraction (UAE) or accelerated solvent extraction (ASE) could be employed to efficiently desorb the analyte from the solid matrix. The resulting extract would then typically undergo a cleanup step, possibly using Florisil or other adsorbent materials to remove co-extracted interfering compounds. epa.gov

A comparison of potential sample preparation methods is presented in the table below.

Technique Environmental Matrix Principle Advantages Potential Challenges for this compound
Liquid-Liquid Extraction (LLE) WaterPartitioning of the analyte between the aqueous sample and an immiscible organic solvent.Simple, well-established.Can be labor-intensive and require large volumes of organic solvents. nih.gov
Solid-Phase Extraction (SPE) WaterAnalyte is adsorbed onto a solid sorbent, and interfering compounds are washed away. The analyte is then eluted with a small volume of solvent.High recovery and concentration factors, reduced solvent use, amenable to automation. thermofisher.comMethod development required to select the optimal sorbent and elution conditions.
Ultrasonic-Assisted Extraction (UAE) Soil, SedimentUse of ultrasonic waves to enhance the extraction of the analyte from a solid matrix into a solvent.Faster extraction times compared to traditional methods.Co-extraction of interfering matrix components may require extensive cleanup.
Accelerated Solvent Extraction (ASE) Soil, SedimentExtraction with solvents at elevated temperatures and pressures.Fast, efficient, and uses less solvent than traditional methods.High initial instrument cost.

Chromatographic Separation and Detection

Following extraction and cleanup, chromatographic techniques are employed to separate this compound from other compounds in the sample extract.

Gas Chromatography (GC) coupled with a suitable detector is a powerful tool for the analysis of semi-volatile compounds like substituted anilines. A nitrogen-phosphorus detector (NPD) offers high selectivity for nitrogen-containing compounds. epa.gov For unambiguous identification and quantification, mass spectrometry (MS) is the detector of choice. A GC-MS method would involve separating the analytes on a capillary column (e.g., SE-54) and detecting the characteristic mass spectrum of the target compound. epa.govd-nb.info In some cases, derivatization may be necessary to improve the chromatographic properties of the aniline. nih.gov

High-Performance Liquid Chromatography (HPLC) is a viable alternative to GC, particularly for polar or thermolabile compounds where GC analysis can be challenging. thermofisher.com Reversed-phase HPLC with a C18 column is commonly used for the separation of aromatic amines. nih.govchromatographyonline.com Detection can be achieved using a UV detector, but for higher sensitivity and selectivity, coupling with tandem mass spectrometry (LC-MS/MS) is preferred. d-nb.infotandfonline.com LC-MS/MS provides excellent sensitivity and specificity, allowing for detection at trace levels in complex matrices. d-nb.infotandfonline.comresearchgate.net

The table below summarizes potential instrumental analysis methods.

Method Stationary Phase (Column) Example Mobile/Carrier Phase Example Detector Key Advantages for this compound
GC-NPD SE-54 Fused Silica Capillary Column epa.govHeliumNitrogen-Phosphorus Detector (NPD)High selectivity for nitrogen-containing compounds. epa.gov
GC-MS SE-54 or similar non-polar column epa.govd-nb.infoHeliumMass Spectrometer (MS)Provides structural information for positive identification and high sensitivity. nih.govd-nb.info
HPLC-UV C18 reversed-phase column nih.govchromatographyonline.comAcetonitrile/water gradient thermofisher.comUV-Vis Diode Array Detector (DAD)Good for initial screening at higher concentrations; derivatization can enhance sensitivity. nih.gov
LC-MS/MS C18 reversed-phase column tandfonline.comAcetonitrile/water with formic acid or ammonium (B1175870) acetate (B1210297) thermofisher.comtandfonline.comTandem Mass Spectrometer (MS/MS)Excellent sensitivity and selectivity for trace-level quantification in complex matrices without derivatization. d-nb.infotandfonline.com

The development of a robust analytical method would require validation by assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. Based on studies of similar anilines, it is expected that methods like GC-MS/MS or LC-MS/MS could achieve detection limits in the low microgram-per-liter (µg/L) or microgram-per-kilogram (µg/kg) range for water and soil samples, respectively. tandfonline.com

Q & A

Q. What are the common synthetic routes for 2,4-Dimethyl-3-(propan-2-yl)aniline, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves alkylation of 2,4-dimethylaniline with isopropyl halides (e.g., isopropyl bromide) under basic conditions. Sodium hydride or potassium tert-butoxide in solvents like toluene or DMF under reflux is commonly used. Optimization strategies include:

  • Solvent selection : Polar aprotic solvents enhance reaction rates.
  • Base strength : Strong bases improve deprotonation efficiency.
  • Temperature control : Reflux conditions (~110–120°C) balance reactivity and side-product formation. Industrial-scale production may employ continuous flow reactors to improve yield and purity .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions and steric environments (e.g., methyl and isopropyl groups).
  • IR spectroscopy : Identifies N-H stretching (~3300 cm1^{-1}) and aromatic C-H bending.
  • Chromatography : HPLC or GC-MS ensures purity (>98%) by detecting residual solvents or byproducts .

Advanced Research Questions

Q. How do steric effects from the 2,4-dimethyl and isopropyl substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

The steric bulk of the 2,4-dimethyl and isopropyl groups hinders electrophilic attack at the aromatic ring. This reduces reactivity in NAS unless:

  • Activating groups (e.g., -NH2_2) are present to enhance ring electron density.
  • High-temperature conditions or catalytic Lewis acids (e.g., AlCl3_3) are used to overcome steric barriers. Comparative studies with less-hindered analogs (e.g., 4-isopropylaniline) show significantly faster reaction kinetics .

Q. What strategies resolve contradictions in reported biological activities of derivatives of this compound across different studies?

Discrepancies often arise from variations in:

  • Substituent positioning : Minor structural changes (e.g., fluorine vs. methyl groups) alter binding affinity.
  • Assay conditions : pH, solvent polarity, and enzyme source impact activity. Resolution involves:
  • Comparative structure-activity relationship (SAR) studies with controlled variables.
  • Dose-response profiling to identify non-linear effects .

Q. How does the electronic nature of substituents on the aniline ring affect the compound’s mechanism in catalytic processes?

Electron-donating groups (e.g., -CH3_3) increase ring electron density, enhancing electrophilic substitution but reducing oxidative stability. Conversely, electron-withdrawing groups (e.g., -F) stabilize intermediates in redox reactions. For example:

  • Oxidation : The amino group forms nitro derivatives under strong oxidizing agents (e.g., KMnO4_4).
  • Reduction : Catalytic hydrogenation yields secondary amines, influenced by steric accessibility .

Applications in Drug Design & Material Science

Q. What role does this compound serve in enzyme inhibition studies, and how is its binding affinity quantified?

The compound acts as a competitive inhibitor by occupying enzyme active sites (e.g., cytochrome P450 isoforms). Binding affinity is quantified via:

  • Kinetic assays : Measure KiK_i (inhibition constant) using Lineweaver-Burk plots.
  • Isothermal titration calorimetry (ITC) : Directly measures enthalpy changes during binding. Structural analogs with modified substituents show varying IC50IC_{50} values, highlighting steric and electronic dependencies .

Q. What computational methods are employed to predict the interaction of this compound with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses and affinity scores.
  • Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over time (e.g., RMSD analysis).
  • QSAR models : Correlate substituent properties (e.g., logP, molar refractivity) with activity .

Handling & Stability

Q. What are the critical considerations for handling and storing this compound to prevent degradation?

  • Storage : Under inert atmosphere (N2_2) at –20°C to prevent oxidation.
  • Light sensitivity : Amber glassware minimizes photodegradation.
  • Moisture control : Desiccants (e.g., silica gel) prevent hydrolysis of the amine group. Degradation products (e.g., quinones) can be monitored via TLC or LC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.